- Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 baseHeterocycles, 2008, 76(2), 1057-1060,
Cas no 950890-11-6 (4-iodopyridazine)

4-iodopyridazine structure
Nom du produit:4-iodopyridazine
Numéro CAS:950890-11-6
Le MF:C4H3IN2
Mégawatts:205.984492540359
MDL:MFCD32661902
CID:1122885
PubChem ID:68594268
4-iodopyridazine Propriétés chimiques et physiques
Nom et identifiant
-
- 4-iodo-Pyridazine
- 4-IODOPYRIDAZINE
- 4-Iodopyridazine (ACI)
- SY320763
- SCHEMBL23314880
- MFCD13190291
- 950890-11-6
- DA-39287
- KQZAOLAXMCMTGK-UHFFFAOYSA-N
- AB70137
- G65023
- SCHEMBL3319474
- 4-iodopyridazine
-
- MDL: MFCD32661902
- Piscine à noyau: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H
- La clé Inchi: KQZAOLAXMCMTGK-UHFFFAOYSA-N
- Sourire: IC1C=CN=NC=1
Propriétés calculées
- Qualité précise: 205.93410g/mol
- Masse isotopique unique: 205.93410g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 7
- Nombre de liaisons rotatives: 0
- Complexité: 57.7
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0
- Surface topologique des pôles: 25.8Ų
4-iodopyridazine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM391361-1g |
4-iodopyridazine |
950890-11-6 | 95%+ | 1g |
$800 | 2023-03-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |
4-iodopyridazine |
950890-11-6 | 98% | 1g |
¥7430.00 | 2022-08-24 | |
Chemenu | CM391361-500mg |
4-iodopyridazine |
950890-11-6 | 95%+ | 500mg |
$639 | 2023-03-07 | |
Chemenu | CM391361-250mg |
4-iodopyridazine |
950890-11-6 | 95%+ | 250mg |
$480 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100MG |
4-iodopyridazine |
950890-11-6 | 95% | 100MG |
¥ 1,339.00 | 2023-04-12 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |
4-iodopyridazine |
950890-11-6 | 98% | 1g |
¥7430.00 | 2023-09-15 | |
Aaron | AR019GPI-100mg |
4-iodopyridazine |
950890-11-6 | 98% | 100mg |
$144.00 | 2025-02-13 | |
Ambeed | A813948-1g |
4-Iodopyridazine |
950890-11-6 | 95% | 1g |
$1197.0 | 2025-03-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100mg |
4-iodopyridazine |
950890-11-6 | 95% | 100mg |
¥1462.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-500mg |
4-iodopyridazine |
950890-11-6 | 95% | 500mg |
¥3902.0 | 2024-04-16 |
4-iodopyridazine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Zinc iodide , N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ; 1 h, -78 °C → rt
1.2 Reagents: Iodine
1.2 Reagents: Iodine
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C
Référence
- Lewis Acid Directed Regioselective Metalations of PyridazineAngewandte Chemie, 2019, 58(27), 9244-9247,
Méthode de production 3
Conditions de réaction
1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Référence
- Deprotonative cadmation of functionalized aromaticsChemical Communications (Cambridge, 2008, (42), 5375-5377,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Isoamyl nitrite , Iodine , Potassium iodide , Cuprous iodide Solvents: 1,2-Dimethoxyethane ; 2 h, 70 °C
Référence
- Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , 2,2,6,6-Tetramethylpiperidine , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and QuinoxalineJournal of Organic Chemistry, 2007, 72(17), 6602-6605,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 0 °C
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Référence
- Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazineSynthesis, 2008, (24), 4033-4035,
4-iodopyridazine Raw materials
4-iodopyridazine Preparation Products
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:950890-11-6)4-iodopyridazine

Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):214.0/364.0/979.0